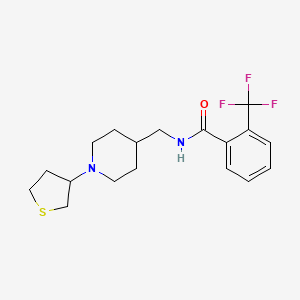

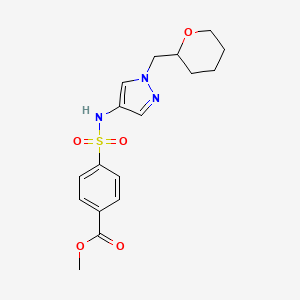

![molecular formula C15H17N3O4 B2856969 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid CAS No. 1417634-25-3](/img/structure/B2856969.png)

5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid” is a ureido-pyrimidone based aspartic acid derivative . It has been used in the fabrication of functional supramolecular assemblies and materials .

Synthesis Analysis

The synthesis of a similar compound, a UPy-based aspartic acid derivative, was carried out using UPy-based isocyanates and aspartic acid . Another method involved the interaction of 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4 (3H) -OH radicals and an equimolar amount of sodium hydroxide aqueous solution .Molecular Structure Analysis

The structure of the compound was proven using NMR 1H and 13C spectroscopy . A crystal structure of a similar compound with human carbonic anhydrase isozyme II has been reported .Chemical Reactions Analysis

The compound exhibited a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .科学的研究の応用

Synthesis and Characterization

- Novel compounds similar to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been synthesized and characterized using methods like IR spectra and elemental analysis (Wang Wei, 2009). These synthesis processes are foundational for exploring potential applications in various fields.

Agricultural Applications

- Compounds with a structure similar to this compound have been isolated from plants like Erigeron annuus and shown to have germination inhibitory effects (H. Oh et al., 2002). This suggests potential uses in controlling weed growth or in agricultural research.

Antimicrobial and Antioxidant Properties

- Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungal species (B. Dey et al., 2022). Additionally, certain derivatives have been identified with notable antioxidant properties, highlighting their potential in medical and food preservation applications.

Inhibitory Effects on Pathogens

- Some derivatives of this compound have shown potent inhibitory effects on Helicobacter pylori urease, suggesting a potential application in the treatment of gastritis caused by this pathogen (R. Mamidala et al., 2021).

Antitumor Activity

- Some amino acid ester derivatives containing structures similar to this compound have been synthesized and shown to have in vitro antitumor activity (J. Xiong et al., 2009). This opens up possibilities for their use in cancer research and treatment.

Novel Synthesis Methods

- New synthesis methods for compounds related to this compound have been developed, expanding the scope of research and potential applications in various fields, including medicinal chemistry (Wang Wei-dong, 2008).

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the sources, a similar compound was found to inhibit xanthine oxidase . Another compound was found to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(4-butyl-6-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-2-3-4-9-8-13(20)18-15(16-9)17-10-5-6-12(19)11(7-10)14(21)22/h5-8,19H,2-4H2,1H3,(H,21,22)(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZIPWIPETVGAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

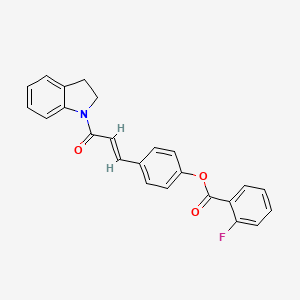

![2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2856887.png)

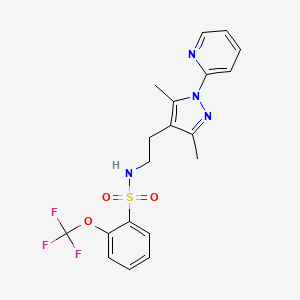

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2856890.png)

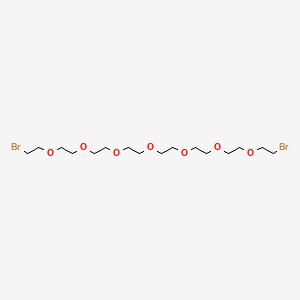

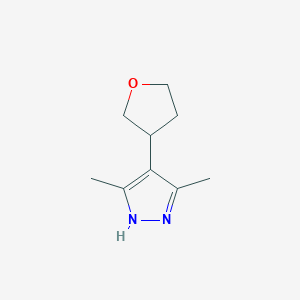

![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate](/img/structure/B2856893.png)

![(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2856904.png)

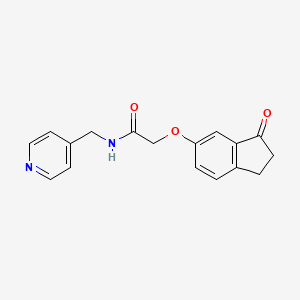

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2856906.png)

![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)